Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate is a synthetic organic compound characterized by its unique molecular structure, which includes two 3,4-dimethoxyphenyl groups attached to an adipate backbone. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound is synthesized through the esterification of adipic acid with 3,4-dimethoxyphenol. The process typically involves the use of methanol as a solvent and a suitable catalyst to facilitate the reaction. The synthesis can be performed in laboratory settings as well as on an industrial scale, utilizing larger reactors and rigorous purification techniques to ensure high purity of the final product.
Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate belongs to the class of organic compounds known as esters. It is specifically categorized under diesters due to the presence of two ester functional groups derived from adipic acid. Its molecular formula is , and it has a molecular weight of 446.5 g/mol.
The primary method for synthesizing Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate involves:
Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate features two aromatic rings connected through an adipate chain. The structural representation can be described as follows:
COC1=C(C=C(C=C1)C(CC(=O)OC)C(CC(=O)OC)C2=CC(=C(C=C2)OC)OC)OC
Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate can undergo several chemical transformations:
Property | Value |
---|---|
Molecular Formula | C24H30O8 |
Molecular Weight | 446.5 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Dimethyl beta,gamma-bis(3,4-Dimethoxyphenyl)adipate has potential applications in various scientific fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1